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molecular formula C11H12O2 B1592602 Joncryl 586 CAS No. 25085-34-1

Joncryl 586

Cat. No. B1592602
M. Wt: 176.21 g/mol
InChI Key: HXHCOXPZCUFAJI-UHFFFAOYSA-N
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Patent
US06953650B2

Procedure details

A true spherical silica fine particle (“SEAHOSTER KEP150”, produced by Nippon Shokubai K.K.) having an average particle size of 1.5 μm (10 parts), 2 parts of a dispersant polymer (“JONCRYL 611”, acrylic acid ester styrene copolymer, produced by Johnson Polymer), 16 parts of methyl ethyl ketone and 64 parts of N-methylpyrrolidone were mixed, and the resulting mixture was put in a 200 ml-volume polyethylene-made container together with 30 parts of glass bead having a diameter of 2 mm and dispersed for 2 hours by a paint shaker (manufactured by Toyo Seiki) to obtain a silica fine particle dispersion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH3:5])=[O:4])[CH3:2].CN1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12]>>[CH2:2]=[CH:1][C:3]1[CH:5]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:2]=[CH:1][C:3]([OH:4])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A true spherical silica fine particle (“SEAHOSTER KEP150”, produced by Nippon Shokubai K.K.)

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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